molecular formula C14H9ClN2OS B2459843 8-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one CAS No. 429625-88-7

8-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one

Cat. No.: B2459843
CAS No.: 429625-88-7
M. Wt: 288.75
InChI Key: MQQCBJYDALETDN-UHFFFAOYSA-N
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Description

8-Chloro-2-mercapto-3-phenylquinazolin-4(3H)-one is a synthetic intermediate belonging to the quinazolinone class of heterocyclic compounds, recognized for its significant potential in pharmaceutical and medicinal chemistry research. Quinazolinone derivatives are extensively investigated as kinase inhibitors, particularly in oncology. Related compounds in this chemical family have demonstrated potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some derivatives exhibiting IC50 values significantly lower than the control drug lapatinib . The core quinazolinone structure is a key pharmacophore in several approved tyrosine kinase inhibitor drugs, such as erlotinib and lapatinib, which target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways . The 2-mercapto substituent on the quinazolinone ring is a critical feature that enhances the molecule's ability to interact with biological targets through hydrogen bonding and π-π stacking . This compound can be synthesized from substituted anthranilic acid and phenyl isothiocyanate, a process that has been optimized using green chemistry methods like deep eutectic solvents (DES) to improve efficiency and sustainability . Researchers utilize this chemical as a versatile building block for developing novel therapeutic agents. It serves as a precursor for the synthesis of various derivatives, such as esters and hydrazides, which can be designed to inhibit multiple tyrosine protein kinases simultaneously, including CDK2, HER2, EGFR, and VEGFR2 . This multi-targeted inhibitory profile is a promising strategy in modern anticancer drug development. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-11-8-4-7-10-12(11)16-14(19)17(13(10)18)9-5-2-1-3-6-9/h1-8H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQCBJYDALETDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a chloro-substituted benzaldehyde.

    Cyclization: The intermediate formed undergoes cyclization in the presence of a suitable catalyst to form the quinazoline core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mercapto group participates in nucleophilic substitutions, enabling the formation of thioether derivatives. For example:

  • Alkylation : Reacts with alkyl halides (e.g., propargyl bromide) in the presence of K₂CO₃ to form S-alkylated products. This is critical for synthesizing derivatives with modified pharmacokinetic properties .

  • Arylation : Reacts with aryl halides under palladium-catalyzed conditions to form diaryl thioethers .

Example reaction :
8-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one + R-X → 8-chloro-2-(R-S)-3-phenylquinazolin-4(3H)-one + HX\text{this compound + R-X → 8-chloro-2-(R-S)-3-phenylquinazolin-4(3H)-one + HX}

Oxidation Reactions

The mercapto group is oxidized to sulfonic acids or disulfides under controlled conditions:

  • H₂O₂-mediated oxidation : Converts -SH to -SO₃H, enhancing water solubility for pharmaceutical applications.

  • I₂ oxidation : Forms disulfide-linked dimers, useful for studying redox-dependent biological activity .

Condensation Reactions

The compound undergoes condensation with carbonyl-containing reagents:

  • Hydrazide formation : Reacts with hydrazine hydrate to form hydrazide derivatives, which are intermediates for anticancer agents .

  • Schiff base synthesis : Condenses with aldehydes (e.g., benzaldehyde) to form imine-linked hybrids .

Representative data :

Reaction TypeReagentProduct YieldApplicationSource
AlkylationPropargyl bromide48–97%Anticancer agents
Oxidation (H₂O₂)H₂O₂75–82%Solubility enhancement
Hydrazide formationHydrazine hydrate38–97%Kinase inhibitors

Cycloaddition Reactions

The alkyne-functionalized derivatives participate in click chemistry :

  • Cu(I)-catalyzed azide-alkyne cycloaddition : Forms 1,2,3-triazole-linked conjugates for quorum-sensing inhibition .

Example :
Alkynyl derivative + Azide → Triazole-quinazolinone hybrid\text{Alkynyl derivative + Azide → Triazole-quinazolinone hybrid}

Complexation with Metals

The mercapto group acts as a ligand for transition metals:

  • Pd(II) complexes : Used in catalytic applications.

  • Au(I) complexes : Investigated for antitumor activity .

Ring Modification Reactions

  • Chlorine displacement : The 8-chloro substituent can be replaced by amines or alkoxides under SNAr conditions .

  • Quinazolinone core functionalization : Reacts with electrophiles (e.g., acyl chlorides) at the N3 position .

Biological Activity-Driven Reactions

  • Kinase inhibition : Forms hydrogen bonds with ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR) .

  • DNA intercalation : The planar quinazolinone core intercalates with DNA, studied via fluorescence quenching assays .

Key Reaction Pathways Table

Functional GroupReaction PartnerProduct ClassBiological Relevance
-SHAlkyl halidesThioethersEnhanced bioavailability
-SHH₂O₂Sulfonic acidsSolubility modifiers
Quinazolinone coreHydrazinesHydrazidesAnticancer scaffolds
8-ClAmines8-AminoquinazolinonesKinase selectivity modulators

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 8-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one, have demonstrated significant anticancer properties. Research indicates:

  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including Ehrlich Ascites Carcinoma and Sarcoma-180 .
  • Cytotoxicity : In vitro studies reveal that derivatives exhibit cytotoxic effects against breast cancer (MCF-7), hepatocellular carcinoma, and cervical cancer cell lines .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of quinazolinone derivatives:

  • In Vivo Models : Compounds have been evaluated in carrageenan-induced rat paw edema models, showing significant anti-inflammatory activity compared to controls .
  • Mechanism of Action : The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Antibacterial Effects : Research has shown that quinazolinones can target methicillin-resistant Staphylococcus aureus (MRSA), enhancing the efficacy of existing antibiotics through synergistic effects .

Case Studies

  • Anticancer Efficacy : A study synthesized several quinazolinone derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives, including this compound, had significant activity against multiple types of cancer cells while sparing non-cancerous cells .
  • Anti-inflammatory Activity : In a comprehensive evaluation of synthesized quinazolinones for anti-inflammatory properties, specific derivatives were found to significantly reduce edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AnticancerMCF-7 Breast CancerSignificant cytotoxicity
Ehrlich Ascites CarcinomaInduced G2/M cell cycle arrest
Anti-inflammatoryRat Paw Edema ModelReduction in edema
AntimicrobialMRSASynergistic effect with antibiotics

Mechanism of Action

The mechanism of action of 8-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Reference
This compound 8-Cl, 2-SH, 3-Ph 288.75 Not reported in evidence
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 8-Cl, 3-(4-OCH₃-Ph) 286.71 IR: 1631 cm⁻¹ (C=O); ¹H-NMR: δ 3.74 (OCH₃)
3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one 3-Cl-Ph, 2-SH 288.01 Molecular formula: C₁₄H₉ClN₂OS
Benzoquinazolinone 12 Hydroxycyclohexyl, pyridinylmethyl Not reported Higher functional potency vs. BQCA

Key Observations :

  • Substituent Position : The position of the chlorine atom significantly alters reactivity. For example, 8-chloro substitution (target compound) vs. 3-chloro-phenyl substitution (CAS 1028-38-2) may influence electronic effects and intermolecular interactions .
  • Functional Groups: The mercapto (-SH) group in the target compound contrasts with methoxy (-OCH₃) in ’s analog.

Key Observations :

  • Antioxidant Potential: Mercapto-containing quinazolinones (e.g., the target compound) are hypothesized to exhibit antioxidant activity via radical scavenging, similar to 2-thioxobenzoquinazolines . However, methoxy-substituted derivatives (e.g., 3-methoxyphenyl analogs) show reduced antioxidant efficacy compared to electron-withdrawing substituents like chloro .
  • Antimicrobial Effects: Thiazolidinone-fused quinazolinones () demonstrate broad-spectrum antimicrobial activity, suggesting that the target compound’s mercapto group could be optimized for similar applications .

Key Observations :

  • Microwave-assisted synthesis (Method B in ) improves yields (60–97%) compared to conventional methods, highlighting the importance of optimized conditions for quinazolinone derivatives .
  • The commercial discontinuation of the target compound may reflect challenges in scalability or purification .

Biological Activity

8-Chloro-2-mercapto-3-phenylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, particularly in cancer therapy and as inhibitors of various enzymes. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a chloro group at the 8-position and a mercapto group at the 2-position of the quinazolinone core. The synthesis typically involves multi-step reactions that may include cyclization and substitution processes, often utilizing environmentally friendly methodologies such as deep eutectic solvents to enhance yield and reduce toxicity in synthetic procedures .

In Vitro Studies

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from quinazolinone structures have shown IC50 values significantly lower than established chemotherapeutics like lapatinib. In particular, derivatives similar to this compound have been evaluated against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives exhibited cytotoxicity that was 2 to 30 times more potent than lapatinib .

CompoundCell LineIC50 (µM)Comparison to Lapatinib
This compoundMCF-7TBDHigher
LapatinibMCF-75.9 ± 0.74-
Other DerivativesA2780Varies (e.g., 0.14 ± 0.03 for some)Higher

The mechanism by which this compound exerts its cytotoxic effects involves inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies suggest that this compound acts as an ATP non-competitive inhibitor against CDK2 and as a competitive inhibitor against EGFR .

Anticancer Activity

A comprehensive review has highlighted the anticancer potential of quinazolinones, emphasizing their ability to induce cell cycle arrest and apoptosis in various cancer types . For example, one study reported that quinazolinone derivatives led to significant inhibition of cell proliferation in breast cancer models through G2/M phase arrest .

Key Findings:

  • Cytotoxicity : Significant activity against MCF-7 and A2780 cell lines.
  • Mechanism : Inhibition of key kinases involved in cancer progression.
  • Cell Cycle Arrest : Induction of G2/M phase arrest leading to apoptosis.

Additional Biological Activities

Beyond anticancer properties, quinazolinones including 8-chloro derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some studies report antibacterial and antifungal effects against various pathogens .
  • Cardiovascular Effects : Certain derivatives have been evaluated for their potential in managing blood pressure and heart rate .

Q & A

Q. Q1. What are the standard synthetic routes for 8-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer: A common method involves cyclocondensation of 4-chlorobenzaldehyde derivatives with thiourea or thioacetamide precursors. For example, 4-chlorobenzaldehyde reacts with methyl thioacetate under reflux in ethanol, followed by hydrogenation with 2,3-diazetidinone to introduce the mercapto group . Optimization includes adjusting reaction time (monitored via TLC), solvent polarity, and catalyst selection. Lower yields (<50%) are often due to side reactions; purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : The quinazolinone carbonyl (C=O) appears at ~165–170 ppm, while the thiol (-SH) proton is typically broad at δ 3.5–4.5 ppm. Aromatic protons from the phenyl group show splitting patterns between δ 7.2–8.1 ppm .
  • FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) confirm the core structure .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks around m/z 315–320 .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges during synthesis (e.g., competing 4-chloro vs. 8-chloro isomers) be addressed?

Methodological Answer: Regioselectivity is influenced by substituent directing effects. For 8-chloro derivatives, pre-functionalization of the quinazolinone core with electron-withdrawing groups (e.g., nitro) at the 6-position can direct chlorination to the 8-position. Computational modeling (DFT) predicts activation energies for competing pathways, guiding reagent selection (e.g., POCl₃ vs. SOCl₂) . Experimental validation via HPLC or X-ray crystallography resolves structural ambiguities .

Q. Q4. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Analysis : Use standardized assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) across multiple cell lines to distinguish concentration-dependent effects .
  • Structural Analog Comparison : Compare with 3-methyl-2-phenylquinazolin-4(3H)-one derivatives (e.g., 6-fluorophenyl variants) to isolate the role of the 8-chloro and mercapto groups .
  • Mechanistic Studies : ROS scavenging assays and apoptosis markers (e.g., caspase-3) clarify dual antioxidant/cytotoxic behavior .

Q. Q5. How can computational tools predict binding affinities of this compound for kinase targets?

Methodological Answer:

  • Molecular Docking (MOE, AutoDock) : Use crystal structures of quinazolinone-binding kinases (e.g., EGFR PDB: 1M17) to model interactions. The mercapto group shows hydrogen bonding with Thr766, while the 8-chloro group occupies hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. Q6. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer: Low solubility in common solvents (e.g., DMSO, ethanol) complicates crystallization. Strategies:

  • Co-Crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to enhance lattice stability .
  • Slow Evaporation : Employ mixed solvents (e.g., chloroform/methanol) at 4°C to slow nucleation .
  • SC-XRD : Confirm crystal packing and intermolecular interactions (e.g., π-π stacking between phenyl groups) .

Data Contradiction & Validation

Q. Q7. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity Verification : Re-crystallize the compound and compare DSC/TGA profiles with literature .
  • Interlaboratory Calibration : Cross-validate NMR and FT-IR data using shared reference standards (e.g., USP-grade reagents) .

Q. Q8. What analytical methods differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Distinct diffraction peaks (e.g., 2θ = 12.5° vs. 14.2°) indicate polymorphic variations .
  • Solid-State NMR : ¹³C CP/MAS spectra reveal differences in molecular packing .
  • Thermal Analysis : Polymorphs exhibit unique endotherms in DSC (e.g., Form I melts at 215°C vs. Form II at 228°C) .

Safety & Handling

Q. Q9. What are the critical safety protocols for handling this compound’s thiol group?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of thiol vapors, which are irritants .
  • PPE : Nitrile gloves and safety goggles mandatory; avoid metal catalysts (e.g., Pd/C) that may react with -SH .
  • Spill Management : Neutralize with 10% NaOH solution to oxidize residual thiols .

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